molecular formula C14H20N6OS B2550712 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941896-85-1

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2550712
CAS No.: 941896-85-1
M. Wt: 320.42
InChI Key: RRWPPLAOCOXBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(Methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a sophisticated compound with a structure that merges functionalities from various chemical families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(Methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. These steps include the formation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized to introduce the methylthio and pyrrolidinyl groups. The acetamide moiety is generally introduced in the final stages through acylation reactions, often using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely employ batch or continuous synthesis methods, optimizing for yield, purity, and cost-effectiveness. Key considerations include the scalability of reaction steps, availability and cost of raw materials, and waste management.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(Methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reductive conditions could potentially reduce the pyrazolo[3,4-d]pyrimidine ring or other functional groups depending on the conditions used.

  • Substitution: : The nitrogen atoms within the structure can participate in nucleophilic substitutions, reacting with electrophiles such as alkyl halides.

Common Reagents and Conditions

Reagents like lithium aluminium hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) or mCPBA for oxidation, are commonly used. Solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) facilitate these reactions under controlled temperature and pH conditions.

Major Products Formed

Major products depend on the reactions undertaken. For example, oxidation of the methylthio group yields the corresponding sulfoxide or sulfone, while nucleophilic substitution can lead to various N-alkylated derivatives.

Scientific Research Applications

This compound finds applications across various fields due to its unique structure:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Potential utility in bioconjugation processes due to its multiple reactive sites.

  • Medicine: : Investigated for its biological activity, which could include enzyme inhibition or receptor modulation.

  • Industry: : Could be used in the development of novel materials or as a catalyst in specific chemical transformations.

Mechanism of Action

The mechanism by which N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide exerts its effects depends on the context of its application:

  • Molecular Targets: : It may target specific enzymes or receptors in biological systems, acting as an inhibitor or modulator.

  • Pathways Involved: : Its effects could involve pathways related to signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-(methoxy)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar but with a methoxy group instead of a methylthio group.

  • N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar, but with a piperidinyl group replacing the pyrrolidinyl group.

  • N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : With an ethylthio instead of a methylthio group.

Uniqueness

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide stands out due to its specific combination of functional groups, which grants it unique reactivity and a potentially broader spectrum of applications.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c1-10(21)15-5-8-20-13-11(9-16-20)12(17-14(18-13)22-2)19-6-3-4-7-19/h9H,3-8H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWPPLAOCOXBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.